molecular formula C7H9NO3S B13150430 3-Amino-5-methylbenzene-1-sulfonic acid

3-Amino-5-methylbenzene-1-sulfonic acid

Katalognummer: B13150430
Molekulargewicht: 187.22 g/mol
InChI-Schlüssel: DHQBAMVKIWCOJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-methylbenzene-1-sulfonic acid, also known as 2-amino-5-methylbenzenesulfonic acid, is an organic compound with the molecular formula C7H9NO3S. This compound is characterized by the presence of an amino group (-NH2), a methyl group (-CH3), and a sulfonic acid group (-SO3H) attached to a benzene ring. It is commonly used in various industrial and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylbenzene-1-sulfonic acid typically involves the sulfonation of toluene derivatives followed by nitration and reduction processes. One common method includes:

    Sulfonation: Toluene is treated with sulfur trioxide (SO3) in the presence of fuming sulfuric acid to introduce the sulfonic acid group.

    Nitration: The sulfonated product is then nitrated using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.

    Reduction: The nitro group is subsequently reduced to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl).

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and nitration processes, followed by catalytic hydrogenation to achieve the desired amino compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and sulfonic acid groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are employed.

    Substitution: Electrophiles such as bromine (Br2) or chloromethane (CH3Cl) in the presence of Lewis acids like aluminum chloride (AlCl3) are used.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Sulfonamides.

    Substitution: Halogenated or alkylated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 3-Amino-5-methylbenzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the sulfonic acid group can engage in ionic interactions and act as a strong acid. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

  • 4-Aminotoluene-3-sulfonic acid
  • 2-Amino-4-methylbenzenesulfonic acid
  • 3-Amino-4-methylbenzenesulfonic acid

Comparison: 3-Amino-5-methylbenzene-1-sulfonic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different electrophilic substitution patterns and reactivity towards nucleophiles, making it valuable for specific synthetic applications and research studies.

Eigenschaften

Molekularformel

C7H9NO3S

Molekulargewicht

187.22 g/mol

IUPAC-Name

3-amino-5-methylbenzenesulfonic acid

InChI

InChI=1S/C7H9NO3S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)

InChI-Schlüssel

DHQBAMVKIWCOJH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)S(=O)(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.